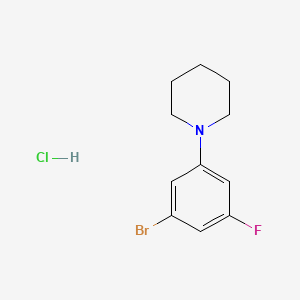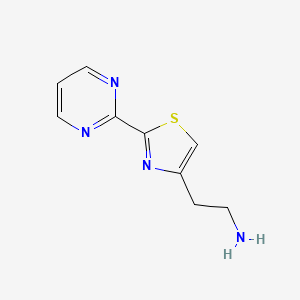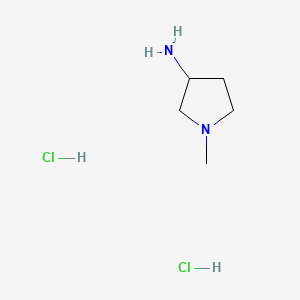![molecular formula C14H11IN2O2S B595207 2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-47-4](/img/structure/B595207.png)
2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound that belongs to the class of azaindoles. Azaindoles are heterocyclic compounds containing a nitrogen atom in the indole ring. This particular compound is characterized by the presence of a phenylsulphonyl group at the 1-position, an iodine atom at the 2-position, and a methyl group at the 4-position of the 7-azaindole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azaindole Core: The azaindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Introduction of the Methyl Group: The methyl group can be introduced at the 4-position through a Friedel-Crafts alkylation reaction using a methylating agent like methyl iodide.
Sulphonylation: The phenylsulphonyl group is introduced at the 1-position through a sulphonylation reaction using phenylsulfonyl chloride in the presence of a base like triethylamine.
Iodination: The iodine atom is introduced at the 2-position through an iodination reaction using iodine or an iodine-containing reagent like N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenylsulphonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used under mild conditions to substitute the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the phenylsulphonyl group.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted azaindole derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Coupling Products: Biaryl or diaryl compounds are the major products of coupling reactions.
Applications De Recherche Scientifique
2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The phenylsulphonyl group can enhance binding affinity to certain targets, while the iodine atom can participate in halogen bonding interactions. The exact pathways and molecular targets involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
2-Iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1-(Phenylsulphonyl)-2-bromo-4-methyl-7-azaindole: Similar structure but with a bromine atom instead of iodine.
1-(Phenylsulphonyl)-2-chloro-4-methyl-7-azaindole: Similar structure but with a chlorine atom instead of iodine.
1-(Phenylsulphonyl)-2-fluoro-4-methyl-7-azaindole: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in unique halogen bonding interactions and influence the compound’s reactivity and biological activity.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-4-methylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2S/c1-10-7-8-16-14-12(10)9-13(15)17(14)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKTZEGYISMNLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
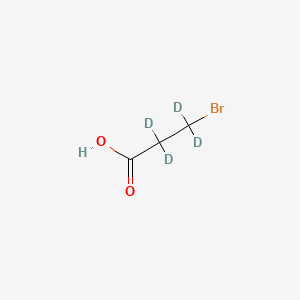
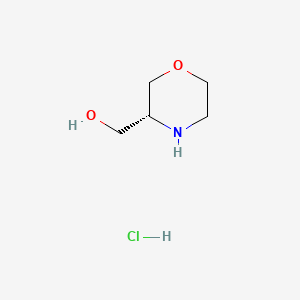

![1H-Pyrazolo[4,3-B]pyridine-5-carboxylic acid](/img/structure/B595129.png)
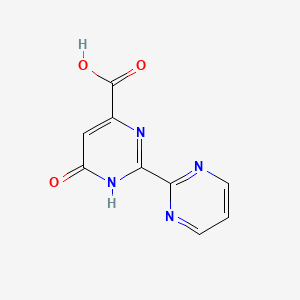
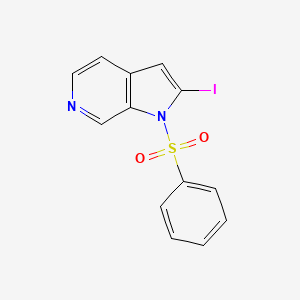
![4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B595134.png)
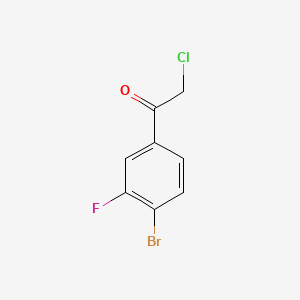
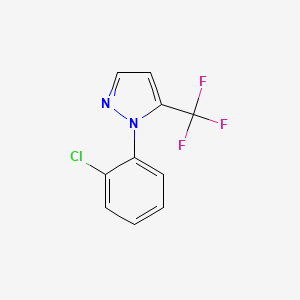
![(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B595139.png)
![Urea, N-[(3-methoxyphenyl)methyl]-N-methyl-N'-[4-(1H-pyrazol-4-yl)-2-[2-(1-pyrrolidinyl)ethoxy]phenyl]-](/img/structure/B595140.png)
